molecular formula C23H19FN2O3 B2701792 2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide CAS No. 860609-45-6

2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide

Cat. No.: B2701792
CAS No.: 860609-45-6
M. Wt: 390.414
InChI Key: DNHOXPKMTHJYLG-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide is a structurally complex acetamide derivative characterized by dual aromatic substituents (benzoylphenyl and fluorophenyl) and a methoxyimino functional group.

Properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(E)-methoxyiminomethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3/c1-29-26-15-25-23(28)21(17-11-13-20(24)14-12-17)16-7-9-19(10-8-16)22(27)18-5-3-2-4-6-18/h2-15,21H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHOXPKMTHJYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on anticancer, antimicrobial, and other relevant pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16FNO2\text{C}_{18}\text{H}_{16}\text{F}\text{N}\text{O}_{2}

This structure features a benzoyl group, a fluorophenyl group, and a methoxyimino methyl acetamide moiety, which are believed to contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing benzoyl and fluorophenyl groups have been shown to induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death through apoptosis pathways .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds structurally related to our target compound showed IC50 values in the low micromolar range, indicating potent activity .
CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa20
Target CompoundMCF-710

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar functionalities have demonstrated selective activity against gram-positive bacteria.

  • Findings : In studies evaluating antimicrobial efficacy, compounds related to our target showed significant inhibition against strains such as Staphylococcus aureus and Bacillus cereus, with activity comparable to standard antibiotics like chloramphenicol .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus cereus64 µg/mL
Escherichia coliNo activity

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of 2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide is crucial for evaluating its therapeutic potential. Preliminary data suggest that the compound is orally bioavailable, which is advantageous for clinical applications.

Comparison with Similar Compounds

Bromophenyl Analog

Compound: 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide (CAS 339115-45-6)

  • Molecular Formula : C23H19BrN2O3
  • Molar Mass : 451.31 g/mol
  • Key Differences : Bromine substitution at the 4-position instead of fluorine. Bromine’s larger atomic radius and higher lipophilicity may alter pharmacokinetics, such as membrane permeability and metabolic stability.
  • Relevance : This analog highlights the impact of halogen choice on molecular weight and steric effects .

Dual Fluorophenyl-Thiazole Derivative

Compound : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Key Features : Incorporates a thiazole-pyridine scaffold alongside the 4-fluorophenyl-acetamide moiety.

Methoxyimino-Acetamide Derivatives

Cyanopyridine-Based IDO1 Inhibitors (LBJ Series)

Example: LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide)

  • Molecular Formula : C15H10FN3O2
  • Yield : 43%
  • Activity: Designed as indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy. The cyanopyridine group replaces the benzoylphenyl-methoxyimino chain, emphasizing the role of heterocyclic substituents in target specificity .

(Methoxyimino)acetate Derivatives (490 Series)

Example: 490-M19 ({[(2E)-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetyl]amino}acetic acid)

  • Key Features: Contains a methylphenoxy group and a carboxylic acid terminus instead of fluorophenyl/benzoylphenyl.
  • Relevance : Demonstrates how polar functional groups (e.g., carboxylic acid) influence solubility and bioavailability compared to the more lipophilic target compound .

Pharmacologically Active Acetamides

Anticancer and Anti-inflammatory Agents

Compound: 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide)

  • Activity : Exhibits IC50 values of 12.3 µM (MCF-7 breast cancer) and 76.2% inhibition in anti-inflammatory assays.
  • Comparison: The 4-nitrophenoxy group enhances electron-withdrawing effects, contrasting with the benzoylphenyl group’s electron-rich nature in the target compound .

Antimicrobial Thiazolidinones

Compound: 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a-e)

  • Activity : Broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli).
  • Structural Insight: The thiazolidinone ring introduces additional hydrogen-bonding sites absent in the target compound .

Research Implications and Gaps

  • Pharmacological Data : The target compound lacks explicit activity data in the evidence. Testing against cancer cell lines (e.g., MCF-7, HeLa) or inflammatory targets (e.g., COX-2) is warranted, guided by its structural analogs .
  • Synthetic Optimization: Modulating the methoxyimino group’s configuration (E/Z isomerism) could refine bioactivity, as seen in isomer-sensitive enzyme inhibitors .
  • Comparative ADMET Studies : Contrasting the bromophenyl and fluorophenyl analogs could clarify halogen effects on toxicity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and reaction conditions for preparing 2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide?

  • Methodology : The synthesis of structurally analogous acetamides often involves multi-step reactions. For example:

  • Step 1 : Formation of an acetamide intermediate via nucleophilic substitution (e.g., reacting aniline derivatives with acetic anhydride) .
  • Step 2 : Oximation using hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate) to introduce the methoxyimino group .
  • Step 3 : Optimization of solvent systems (e.g., ethanol/water mixtures) and temperature (60–80°C) to maximize yield and purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Acetic anhydride, EtOH, 50°C75–80≥90%
2NH₂OH·HCl, NaOAc, H₂O65–70≥85%

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl and benzoyl groups) and stereochemistry of the methoxyimino moiety .
  • IR Spectroscopy : Confirm the presence of key functional groups (amide C=O stretch ~1650 cm⁻¹, imine C=N ~1600 cm⁻¹) .
  • HPLC/MS : Monitor purity (>95%) and molecular weight consistency .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Workflow :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, nitro) or benzoyl groups to evaluate electronic effects on target binding .
  • Stereochemical Analysis : Compare E vs. Z isomers of the methoxyimino group using X-ray crystallography to determine conformational preferences .
    • Data Contradiction Resolution : If conflicting activity arises (e.g., high in vitro but low in vivo efficacy), use molecular dynamics simulations to assess membrane permeability or metabolic stability .

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Troubleshooting Framework :

Assay Validation : Verify assay conditions (e.g., cell line authenticity, inhibitor concentrations) .

Orthogonal Assays : Cross-validate using alternative methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Meta-Analysis : Aggregate data from structurally similar compounds (e.g., fluorophenyl-acetamides) to identify trends .

Q. What computational strategies are effective for predicting target interactions?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model binding to potential targets (e.g., kinase domains, GPCRs) .
  • QSAR Modeling : Develop regression models correlating substituent properties (Hammett σ, logP) with activity data .
    • Case Study : A quinoline-acetamide analog showed enhanced binding to EGFR kinase upon introducing a 4-fluorophenyl group (ΔG = -9.2 kcal/mol) .

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